(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol typically involves the use of starting materials such as 3,5-dimethoxybenzaldehyde and 2-methylpropan-1-ol. The reaction proceeds through a series of steps including condensation, reduction, and purification. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Further reduction to alkanes or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol can be compared with other compounds such as (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol and (2R)-3-(3,5-Dimethoxyphenyl)-2-ethylpropan-1-ol.
- These compounds share structural similarities but differ in the position and type of substituents on the aromatic ring or the alkyl chain.
Uniqueness
- The unique combination of the dimethoxyphenyl group and the methylpropanol backbone in this compound contributes to its distinct chemical and biological properties.
- Its specific reactivity and potential applications set it apart from other similar compounds.
Properties
IUPAC Name |
(2R)-3-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(8-13)4-10-5-11(14-2)7-12(6-10)15-3/h5-7,9,13H,4,8H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJGPEIMYBELIL-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)OC)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC(=C1)OC)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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